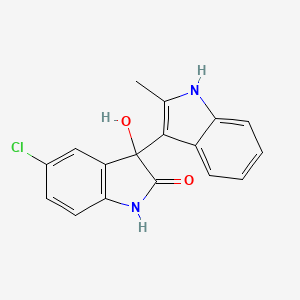![molecular formula C15H19ClN4OS B4084535 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4084535.png)
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide
説明
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide, also known as BCTP, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes.
作用機序
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide acts as a competitive antagonist for mGluR1 by binding to the orthosteric site of the receptor and preventing the binding of glutamate. This results in a decrease in the intracellular calcium concentration and the inhibition of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phospholipase C (PLC) pathway.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the central nervous system. It can reduce the release of glutamate and other excitatory neurotransmitters, increase the release of inhibitory neurotransmitters such as GABA, and modulate the activity of ion channels and voltage-gated calcium channels. This compound can also reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
The advantages of using 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide in lab experiments include its high selectivity and affinity for mGluR1, its ability to modulate glutamatergic neurotransmission, and its potential therapeutic applications in treating neurological disorders. However, this compound also has some limitations, such as its low solubility in aqueous solutions, its poor bioavailability, and its potential off-target effects on other receptors.
将来の方向性
There are several future directions for the research on 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide. One direction is to investigate its potential use in treating other neurological disorders such as Alzheimer's disease, Huntington's disease, and schizophrenia. Another direction is to develop more potent and selective mGluR1 antagonists based on the structure of this compound. Additionally, the development of new delivery methods and formulations may improve the bioavailability and pharmacokinetic properties of this compound. Finally, further studies are needed to elucidate the long-term effects and safety profile of this compound.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in treating various neurological disorders. Its high selectivity and affinity for mGluR1 make it a valuable tool for studying the role of glutamatergic neurotransmission in the central nervous system. Further research is needed to fully understand the mechanism of action and the potential clinical applications of this compound.
科学的研究の応用
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide has been extensively studied for its potential use in treating various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have a high affinity and selectivity for mGluR1, which is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. By selectively blocking mGluR1, this compound can modulate the activity of glutamatergic neurons and reduce the excessive release of glutamate, which is a major contributor to neurodegeneration and neuroinflammation.
特性
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4OS/c1-3-4-5-13-18-15(20-19-13)22-10(2)14(21)17-12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGGUZXHWGLFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide](/img/structure/B4084465.png)
![2,6-dimethyl-4-[(4-nitrophenyl)carbonothioyl]morpholine](/img/structure/B4084473.png)
![2-{[7-isopropyl-4-(3-methylphenyl)-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-1-naphthylacetamide](/img/structure/B4084481.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4084486.png)

![2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B4084519.png)
![1a-acetyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4084525.png)
![N-(4-ethoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4084528.png)
![N-benzyl-N'-[(4-chlorophenyl)sulfonyl]-4-fluorobenzenecarboximidamide](/img/structure/B4084542.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4084543.png)
![N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-4-propoxybenzamide](/img/structure/B4084545.png)
![2-methyl-4-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4084553.png)
![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084558.png)